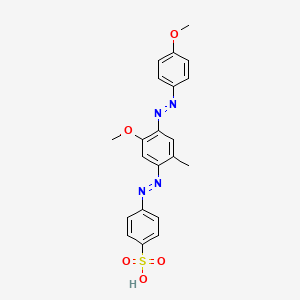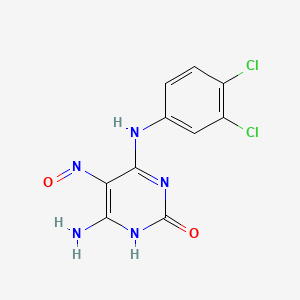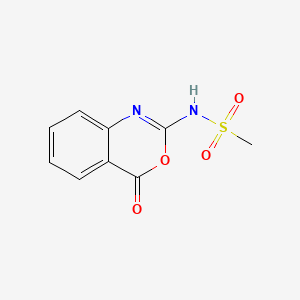
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate is an organic compound characterized by its unique structure, which includes an indene core substituted with acetyloxy, ethyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Substitution Reactions: The introduction of the acetyloxy, ethyl, and methyl groups can be achieved through various substitution reactions. For example, the acetyloxy group can be introduced via esterification, where an alcohol reacts with acetic anhydride in the presence of an acid catalyst.
Final Assembly: The final step involves coupling the substituted indene core with a phenyl acetate moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
化学反应分析
Types of Reactions
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
相似化合物的比较
Similar Compounds
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.
Uniqueness
The uniqueness of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate lies in its specific combination of functional groups and its potential applications. The presence of both acetyloxy and phenyl acetate groups may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.
属性
CAS 编号 |
83456-29-5 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
[2-(3-acetyloxyphenyl)-3-ethyl-1-methyl-1H-inden-5-yl] acetate |
InChI |
InChI=1S/C22H22O4/c1-5-19-21-12-18(26-15(4)24)9-10-20(21)13(2)22(19)16-7-6-8-17(11-16)25-14(3)23/h6-13H,5H2,1-4H3 |
InChI 键 |
GZZYUSVWJWADMH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(C2=C1C=C(C=C2)OC(=O)C)C)C3=CC(=CC=C3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


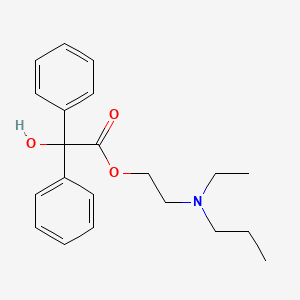
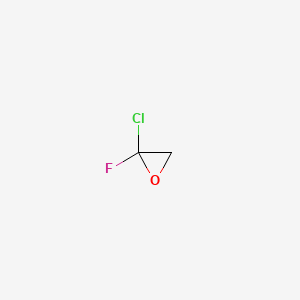
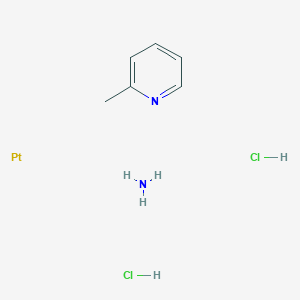
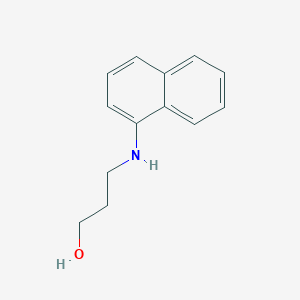
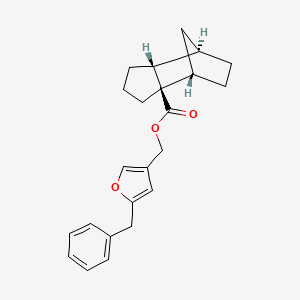
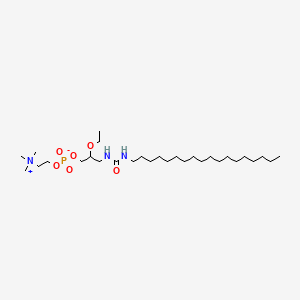
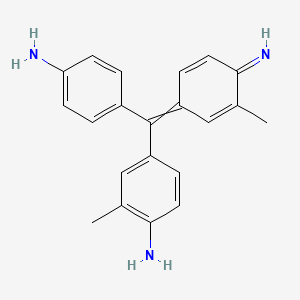
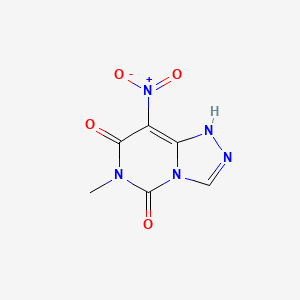
![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)
